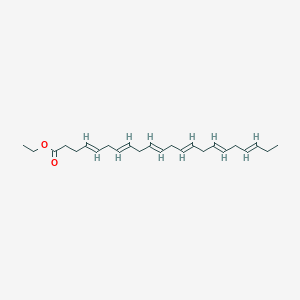

Ethyl docosa-4,7,10,13,16,19-hexaenoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二十二碳六烯酸乙酯,也称为二十二碳六烯酸乙酯,是一种长链多不饱和脂肪酸。它来源于二十二碳六烯酸,二十二碳六烯酸是一种ω-3脂肪酸,常见于鱼油中。这种化合物因其在人类健康中起着重要作用而闻名,特别是在大脑和眼睛发育方面。

准备方法

合成路线和反应条件

二十二碳六烯酸乙酯通常通过用月桂醇选择性醇解源自金枪鱼油的脂肪酸乙酯来合成。 该过程涉及使用固定化脂肪酶作为催化剂 。仔细控制反应条件以确保有效富集乙酯馏分。

工业生产方法

在工业环境中,二十二碳六烯酸乙酯的生产涉及大规模提取和纯化过程。金枪鱼油是主要来源,选择性醇解反应使用工业反应器进行放大。然后通过各种技术(如蒸馏和色谱)对产品进行纯化,以达到高纯度水平。

化学反应分析

反应类型

二十二碳六烯酸乙酯经历几种类型的化学反应,包括:

氧化: 这种反应可以在氧化剂的影响下发生,导致过氧化物和其他氧化产物的形成。

还原: 还原反应可以将化合物中的双键转化为单键,从而改变其化学性质。

取代: 二十二碳六烯酸乙酯中的酯基可以发生亲核取代反应,其中乙氧基被其他亲核试剂取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。反应通常在温和条件下进行,以防止过度氧化。

还原: 使用钯碳的催化加氢是还原双键的常用方法。

取代: 胺和醇等亲核试剂可用于取代反应,通常在碱的存在下以促进反应。

形成的主要产物

氧化: 主要产物包括各种过氧化物和羟基化衍生物。

还原: 主要产物是相应的饱和脂肪酸乙酯。

取代: 产物取决于所使用的亲核试剂,导致各种取代的酯。

科学研究应用

二十二碳六烯酸乙酯在科学研究中具有许多应用:

化学: 它用作研究多不饱和脂肪酸在各种化学反应中的行为的模型化合物。

生物学: 研究该化合物在细胞过程中的作用,特别是在膜流动性和信号通路方面。

医学: 研究集中在其潜在的治疗作用,包括抗炎和神经保护特性。它还被研究用于预防和治疗心血管疾病。

工业: 二十二碳六烯酸乙酯用于配制旨在改善大脑和眼睛健康的膳食补充剂和功能性食品。

作用机制

二十二碳六烯酸乙酯的作用机制涉及其整合到细胞膜中,在那里它影响膜流动性和功能。它与各种分子靶标相互作用,包括膜结合受体和酶。 已知该化合物调节参与炎症和神经保护的信号通路,这有助于其对健康的益处 .

相似化合物的比较

二十二碳六烯酸乙酯由于其高度不饱和度和多个顺式双键的存在而具有独特性。类似的化合物包括:

二十二碳六烯酸: 母体化合物,是游离脂肪酸而不是酯。

二十碳五烯酸乙酯: 另一种具有五个双键的ω-3脂肪酸乙酯。

α-亚麻酸乙酯: 一种具有三个双键的链较短的ω-3脂肪酸乙酯。

生物活性

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as ethyl cis-4,7,10,13,16,19-docosahexaenoate or DHA ethyl ester, is a polyunsaturated fatty acid (PUFA) derivative of docosahexaenoic acid (DHA). This compound has garnered attention in various fields of research due to its potential biological activities and health benefits. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

- Molecular Formula : C24H36O2

- Molecular Weight : 356.55 g/mol

- CAS Number : 84494-72-4

- Density : Approximately 0.92 g/cm³

- Boiling Point : 443.5 °C at 760 mmHg

Sources and Synthesis

This compound is primarily derived from marine sources such as tuna oil through selective alcoholysis processes. The synthesis involves the enrichment of ethyl esters from fish oils using immobilized lipases .

1. Anti-inflammatory Effects

Research indicates that ethyl docosahexaenoate exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by influencing the production of lipid mediators involved in inflammation resolution. For instance, it has been linked to the synthesis of pro-resolving mediators that help mitigate chronic inflammation .

2. Neuroprotective Properties

Ethyl docosahexaenoate has demonstrated neuroprotective effects in various animal models. A study highlighted its ability to improve cognitive function and spatial learning abilities in amyloid β-infused rats. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

3. Cardiovascular Benefits

The compound has been associated with cardiovascular health benefits. It helps in reducing triglyceride levels and improving overall lipid profiles in the bloodstream. These effects are attributed to its role in enhancing endothelial function and reducing oxidative stress .

Case Study 1: Cognitive Improvement

In a controlled study involving rats infused with amyloid β to model Alzheimer's disease, administration of ethyl docosahexaenoate resulted in improved spatial learning and memory retention compared to control groups. The results suggest that this compound may have therapeutic potential for cognitive impairments associated with neurodegeneration .

Case Study 2: Inflammatory Response Modulation

Another study focused on the effects of ethyl docosahexaenoate on inflammatory markers in a model of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory mediators following treatment with this compound .

The biological activities of ethyl docosahexaenoate can be attributed to several mechanisms:

- Modulation of Lipid Mediators : It influences the balance between pro-inflammatory and anti-inflammatory lipid mediators.

- Neuroprotective Pathways : It activates signaling pathways that promote neuronal survival and reduce apoptosis.

- Lipid Metabolism Regulation : Enhances fatty acid oxidation and improves lipid profiles.

Comparative Analysis

| Property | This compound | Other PUFAs (e.g., EPA) |

|---|---|---|

| Molecular Weight | 356.55 g/mol | Varies (e.g., EPA: 302.47 g/mol) |

| Anti-inflammatory Activity | High | Moderate |

| Neuroprotective Effects | Significant | Limited |

| Cardiovascular Benefits | Strong | Moderate |

属性

CAS 编号 |

84494-72-4 |

|---|---|

分子式 |

C24H36O2 |

分子量 |

356.5 g/mol |

IUPAC 名称 |

ethyl docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3 |

InChI 键 |

ITNKVODZACVXDS-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

手性 SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC |

规范 SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

同义词 |

(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the adsorption characteristics of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide onto different materials?

A: Research has explored the adsorption behavior of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide using two different adsorbents: silica gel [] and C18-bonded silica [].

Q2: How does the adsorption of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester compare to that of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester under similar conditions?

A: Both cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester and cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester were investigated for their adsorption behavior on C18-bonded silica from supercritical carbon dioxide []. The study revealed that under identical conditions of temperature and carbon dioxide density, cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester exhibited a higher adsorption amount compared to cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester []. This difference in adsorption behavior could be attributed to the structural differences between the two molecules, particularly the number of double bonds and chain length, influencing their interactions with the C18-bonded silica surface.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。